4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
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Overview
Description
4-(4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Formation of the Butanamido Linker: The butanamido linker is typically formed by amidation reactions, where a butanoic acid derivative reacts with an amine group under dehydrating conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the butanamido intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.
Medicine
In medicinal chemistry, 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting the activity of these proteins. The furan and pyridazinone rings could play a crucial role in binding to the active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanoic acid: Lacks the benzamide group but shares the furan and pyridazinone moieties.
4-(4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Properties
IUPAC Name |
4-[4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-19(26)13-5-7-14(8-6-13)21-17(24)4-1-11-23-18(25)10-9-15(22-23)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H2,20,26)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNPBZWLZAHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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